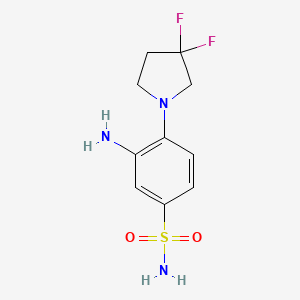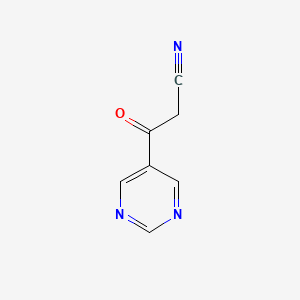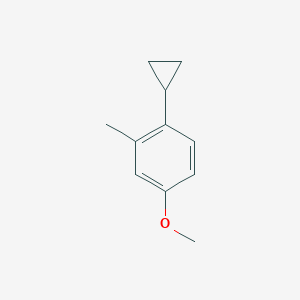
1-Cyclopropyl-4-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, featuring a cyclopropyl group, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where cyclopropyl methyl ketone reacts with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the cyclopropyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-methoxy-2-methylbenzene depends on its specific application. In chemical reactions, the compound typically undergoes electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl and methoxy groups can influence the reactivity and orientation of these reactions by donating or withdrawing electron density from the benzene ring .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Cyclopropyl-4-methoxybenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Cyclopropyl-2-methylbenzene: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxy-2-methylbenzene: Lacks the cyclopropyl group, which can influence its stability and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-cyclopropyl-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-7-10(12-2)5-6-11(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
OEVKXMJABZXLMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)


![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
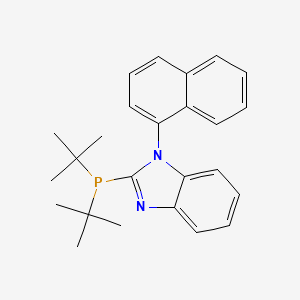
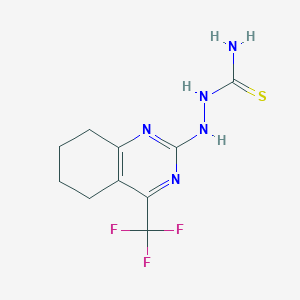
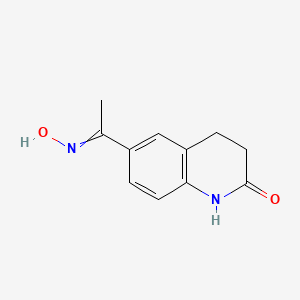
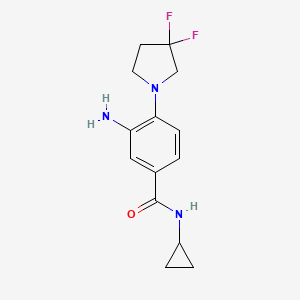
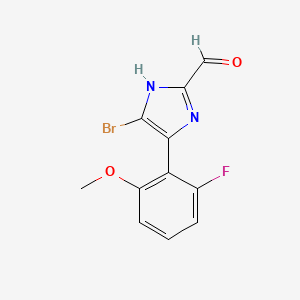

![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
